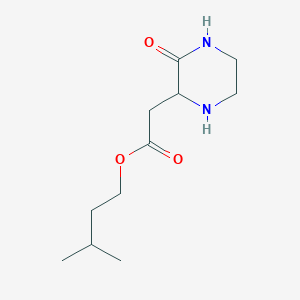

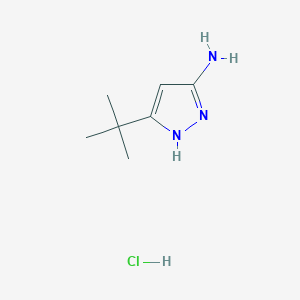

5-Tert-butyl-1H-pyrazol-3-amine hydrochloride

Overview

Description

5-Tert-butyl-1H-pyrazol-3-amine hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of this compound involves various methods. One such method involves the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . Another approach involves the use of a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H13N3.ClH . The InChI code for this compound is 1S/C7H13N3.ClH/c1-7(2,3)5-4-6(8)10-9-5;/h4H,1-3H3,(H3,8,9,10);1H .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 175.66 .Scientific Research Applications

Synthetic Methodologies and Intermediate Compounds

- The compound has been utilized in various synthetic methodologies. For instance, an efficient one-pot two-step synthesis involving 5-Tert-butyl-1H-pyrazol-3-amine hydrochloride has been reported, highlighting its role in creating valuable pyrazole derivatives (Becerra, Rojas, & Castillo, 2021). Additionally, its use as an intermediate in the synthesis of complex molecules like 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile for versatile applications has been elaborated (Bobko, Kaura, Evans, & Su, 2012).

Structural and Spectroscopic Analysis

- The compound is significant in the study of molecular structure and spectroscopic properties. Research on similar compounds has provided insights into their reactivity and properties, such as in the case of tri(tert-butyl)plumbyl-amine, where spectroscopic properties were deeply analyzed (Herberhold, Tröbs, Zhou, & Wrackmeyer, 1997).

Nonlinear Optical Studies and Material Science

- The compound has also been explored in material science, particularly in nonlinear optical studies. For instance, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine was synthesized and its structural and nonlinear optical properties were investigated, demonstrating the potential of such compounds in this field (Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016).

Catalytic Applications

- In the realm of catalysis, pyrazolyl compounds, closely related to this compound, have been used in the formation of zinc complexes that act as catalysts for various chemical reactions, including the copolymerization of CO2 and cyclohexene oxide (Matiwane, Obuah, & Darkwa, 2020).

Biological Activity Research

- Research into the biological activity of pyrazole derivatives has been conducted, which could offer insights into the potential applications of this compound in this field. Studies on substituted pyrazole amide derivatives targeting specific receptors have been key in discovering new insecticidal activities (Deng et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 5-Tert-butyl-1H-pyrazol-3-amine hydrochloride are currently unknown . This compound is part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the way this compound interacts with its targets and the resulting changes .

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field

Result of Action

As a unique chemical provided to early discovery researchers, its effects are still under investigation .

Properties

IUPAC Name |

5-tert-butyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-7(2,3)5-4-6(8)10-9-5;/h4H,1-3H3,(H3,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTGIYKNDVDFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxyethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3075437.png)

![1,1,1-trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol](/img/structure/B3075477.png)

![ethyl (2S)-2-{4-[({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]benzenesulfonamido}-4-methylpentanoate](/img/structure/B3075481.png)

![methyl 2-{[(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzoate](/img/structure/B3075497.png)

![7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3075504.png)